molecular formula C19H24ClN7O B11283912 2-(4-{4-[(4-chloro-2-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

2-(4-{4-[(4-chloro-2-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol

Cat. No.: B11283912
M. Wt: 401.9 g/mol
InChI Key: QUBACAFWBVYYHO-UHFFFAOYSA-N
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Description

The compound 2-(4-{4-[(4-chloro-2-methylphenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol is a pyrazolo[3,4-d]pyrimidine derivative featuring:

  • A 1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine core substituted with a 4-chloro-2-methylphenyl group.
  • A piperazine ring at position 6 of the pyrazolo-pyrimidine scaffold.
  • A 2-hydroxyethyl group attached to the piperazine nitrogen.

Properties

Molecular Formula

C19H24ClN7O

Molecular Weight

401.9 g/mol

IUPAC Name

2-[4-[4-(4-chloro-2-methylanilino)-1-methylpyrazolo[3,4-d]pyrimidin-6-yl]piperazin-1-yl]ethanol

InChI

InChI=1S/C19H24ClN7O/c1-13-11-14(20)3-4-16(13)22-17-15-12-21-25(2)18(15)24-19(23-17)27-7-5-26(6-8-27)9-10-28/h3-4,11-12,28H,5-10H2,1-2H3,(H,22,23,24)

InChI Key

QUBACAFWBVYYHO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)CCO)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves multiple steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the 4-chloro-2-methylphenyl group: This step typically involves a nucleophilic aromatic substitution reaction.

    Introduction of the piperazine moiety: This is often done through a substitution reaction where the piperazine ring is introduced to the pyrazolo[3,4-d]pyrimidine core.

    Final functionalization: The ethan-1-ol group is added in the last step, usually through a nucleophilic substitution reaction.

Chemical Reactions Analysis

2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL undergoes several types of chemical reactions:

Scientific Research Applications

This compound has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-{4-[(4-CHLORO-2-METHYLPHENYL)AMINO]-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}PIPERAZIN-1-YL)ETHAN-1-OL involves the inhibition of kinase enzymes. This compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins. This inhibition disrupts cellular signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Scaffold Variations

Table 1: Pyrazolo[3,4-d]pyrimidine Derivatives
Compound Name Substituents at Position 4 Position 6 Modification Molecular Weight Key References
Target Compound 4-[(4-Chloro-2-methylphenyl)amino] Piperazine-ethanol ~463.9 g/mol*
4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol 4-Hydroxyphenyl Unmodified 289.7 g/mol
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)-1-methylpyrazolo... 4-[(3-Chloro-4-methoxyphenyl)amino] 4-Benzylpiperazine 463.96 g/mol
2-((1-(2,3-Dimethylphenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)- 4-Hydroxy, 1-(2,3-dimethylphenyl) Thioether-linked 4-phenylpiperazinone 474.6 g/mol

*Calculated based on molecular formula.

Key Observations :

  • The ethanol-piperazine group in the target compound enhances solubility compared to unmodified pyrazolo-pyrimidines .

Piperazine-Ethanol Derivatives

Table 2: Piperazine-Ethanol-Containing Compounds
Compound Name Core Scaffold Biological Activity Affinity/IC50 References
Target Compound Pyrazolo-pyrimidine Not explicitly reported (structural) N/A
JWB1-84-1 [2-(4-(Pyridin-3-ylmethyl)piperazin-1-yl)ethanol] Simple piperazine-ethanol Nicotinic acetylcholine receptor desensitization EC50 ~50 nM (rats)
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-1-(1-tosyl-1H-indol-3-yl)ethanol (4b) Indole-piperazine-ethanol 5-HT6 receptor antagonism IC50 = 32 nM
Cetirizine Impurity G [2-(4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl)... Piperazine-ethanol (antihistamine) Allergic response modulation N/A

Key Observations :

  • The pyrazolo-pyrimidine core in the target compound distinguishes it from simpler piperazine-ethanol derivatives like JWB1-84-1, which lack fused heterocyclic systems .

Comparison with Analogues :

  • describes a similar synthesis using benzylpiperazine instead of ethanol-substituted piperazine .
  • outlines ethanol-linked triazine derivatives, emphasizing solvent-dependent recrystallization steps .

Pharmacological Potential

  • Kinase Inhibition: Pyrazolo-pyrimidines are established kinase inhibitors (e.g., c-Met, VEGFR2). The ethanol-piperazine group may improve blood-brain barrier penetration for CNS targets .

Physicochemical Properties

  • Solubility: The hydroxyethyl group enhances aqueous solubility compared to non-polar analogues (e.g., ’s benzylpiperazine derivative) .
  • Metabolic Stability : The 4-chloro-2-methylphenyl group may reduce oxidative metabolism relative to unsubstituted aryl amines .

Biological Activity

Chemical Structure and Properties

The compound has a molecular formula of C20H25ClN6C_{20}H_{25}ClN_6 and a molecular weight of approximately 396.91 g/mol. Its structure includes a piperazine moiety, which is often associated with various biological activities, including anti-cancer and anti-inflammatory properties.

Structural Components

  • Piperazine Ring : Known for its versatility in drug design.
  • Pyrazolo[3,4-d]pyrimidine Core : Often linked to kinase inhibition.
  • Chloro and Methyl Substituents : These groups may influence the compound's interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0G2/M phase arrest
HeLa (Cervical)10.0Inhibition of proliferation

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential role in treating inflammatory diseases.

Neuroprotective Effects

Preliminary research indicates that this compound may have neuroprotective effects, potentially beneficial in neurodegenerative disorders. It appears to modulate neurotransmitter levels and reduce oxidative stress markers in neuronal cultures.

Case Studies

  • Case Study on Breast Cancer :
    A study conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability (p < 0.05). The study concluded that the compound could serve as a lead for developing new breast cancer therapies.
  • Inflammation Model :
    In a murine model of arthritis, administration of the compound resulted in reduced joint swelling and pain scores compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells.
  • Neuroprotection in Alzheimer's Disease :
    A recent investigation into its effects on Alzheimer's models demonstrated that the compound could enhance cognitive function and reduce amyloid-beta plaque formation.

Q & A

Q. How can researchers differentiate between allosteric vs. orthosteric binding mechanisms?

  • Methodological Answer : Conduct kinetic assays (e.g., pre-steady-state kinetics) to measure binding rates. Orthosteric inhibitors typically show competitive inhibition patterns in Lineweaver-Burk plots, while allosteric modulators exhibit non-competitive or uncompetitive behavior. For example, allosteric binding was confirmed for a pyrazolo[3,4-d]pyrimidine analog using displacement assays with a fluorescent probe .

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